2-(4-Fluorophenoxy)propanohydrazide
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Overview
Description
2-(4-Fluorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H11FN2O2. It is known for its applications in proteomics research and has a molecular weight of 198.20 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propanohydrazide moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)propanohydrazide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form 2-(4-fluorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions. The reaction conditions generally include:
Solvent: Acetone or ethanol
Temperature: Reflux (approximately 80-90°C)
Reaction Time: Several hours (typically 4-6 hours)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Acetone, ethanol, dichloromethane (DCM)
Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenoxy)propanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)propanohydrazide can be compared with other similar compounds, such as:
2-(4-Fluorophenoxy)acetic acid: A precursor in the synthesis of this compound.
4-Fluorophenol: The starting material for the synthesis of this compound.
Propanohydrazide derivatives: Other hydrazide compounds with different substituents on the phenoxy group.
The uniqueness of this compound lies in its specific fluorophenoxy and hydrazide groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSHFXHHJMUTPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407518 |
Source
|
Record name | 2-(4-fluorophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590356-83-5 |
Source
|
Record name | 2-(4-fluorophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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